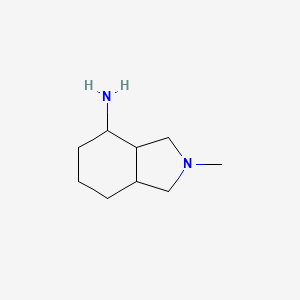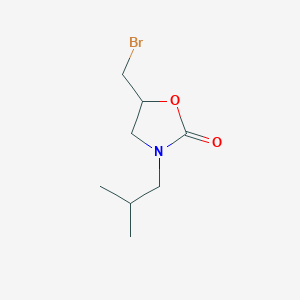
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Attachment of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone ring and the bromomethyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Hydrolysis: Products include alcohols and carboxylic acids.
科学的研究の応用
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.
Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Material Science: It can be employed in the synthesis of polymers and other advanced materials.
Industrial Chemistry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. The bromomethyl group may also participate in covalent bonding with target enzymes or proteins, enhancing its inhibitory effects.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different mechanism of action.
Uniqueness
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl and 2-methylpropyl groups, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinones. These functional groups can be exploited for the design of novel compounds with specific properties and applications.
特性
分子式 |
C8H14BrNO2 |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
5-(bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14BrNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3 |
InChIキー |
KJNPAQYCMHBKGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CC(OC1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
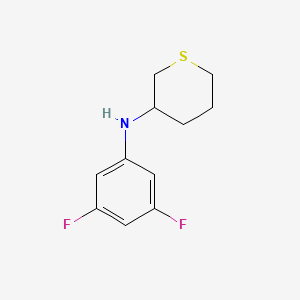

![(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B13319344.png)
![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)
![{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B13319353.png)
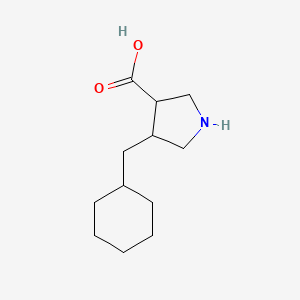
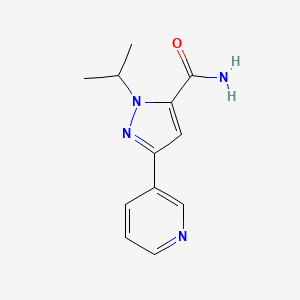
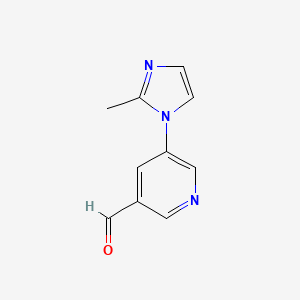
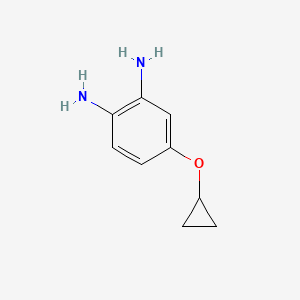

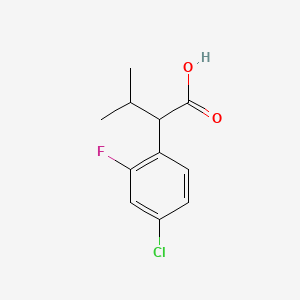
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
